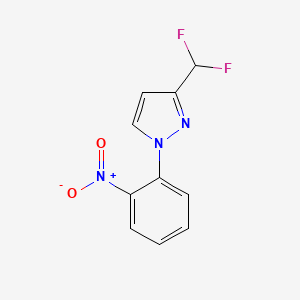
3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole is a chemical compound characterized by the presence of a difluoromethyl group and a nitrophenyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole typically involves the reaction of 2-nitrophenylhydrazine with difluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The difluoromethyl group can be converted to other functional groups through reduction reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Introduction of various substituents onto the aromatic ring.
Applications De Recherche Scientifique
3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl and nitrophenyl groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole
- 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole
- 3-(Difluoromethyl)-1-(2-aminophenyl)-1H-pyrazole
Uniqueness
3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole is unique due to the specific positioning of the difluoromethyl and nitrophenyl groups, which influence its chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H7F2N3O2 |
|---|---|
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
3-(difluoromethyl)-1-(2-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H7F2N3O2/c11-10(12)7-5-6-14(13-7)8-3-1-2-4-9(8)15(16)17/h1-6,10H |
Clé InChI |
HJMYTPMDSLUZCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C=CC(=N2)C(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


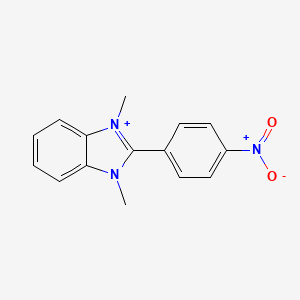

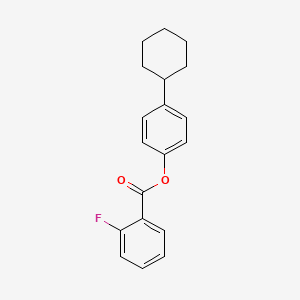
![3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712755.png)
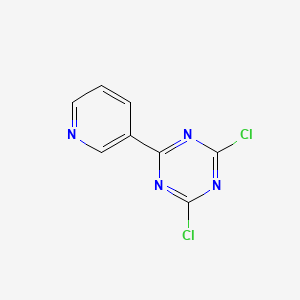
![4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11712767.png)
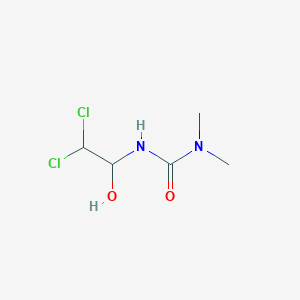

![2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B11712785.png)
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea](/img/structure/B11712787.png)
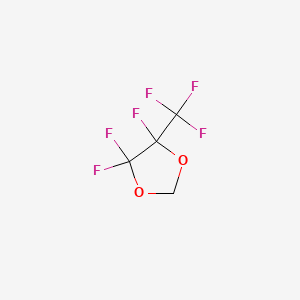
![5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide](/img/structure/B11712795.png)
![2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712815.png)
![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)
